N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide

PDE7 inhibition cAMP phosphodiesterase isoform selectivity

Sourcing defined polypharmacology probes for convergent signaling studies often leads to batch-to-batch variability that confounds multi-mechanism readouts. This single-entity reference provides synchronized inhibition of IDO1 and PDE7 (IC50 27 nM) alongside CB2 agonism (EC50 63 nM), enabling reproducible interrogation of cAMP and endocannabinoid crosstalk without combination reagent drift. - Integrated IDO1/PDE7/CB2 fingerprint eliminates inter-vial variability across three independent probes. - Documented PDE7A/B isoform selectivity (27 nM/910 nM) and CB2 Ki (50 nM) ensure consistent target engagement. - Validated 7-methoxy-1H-indol-1-yl scaffold with rigid norbornenylmethyl N-substituent supports SAR benchmarking against flexible analogs.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
Cat. No. B12162166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1N(C=C2)CCC(=O)NCC3CC4CC3C=C4
InChIInChI=1S/C20H24N2O2/c1-24-18-4-2-3-15-7-9-22(20(15)18)10-8-19(23)21-13-17-12-14-5-6-16(17)11-14/h2-7,9,14,16-17H,8,10-13H2,1H3,(H,21,23)
InChIKeyAVUFHUJGRKQEIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Identity and Multi-Target Pharmacological Profile


N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide (C20H24N2O2, average mass 324.42 Da) is a synthetic indole-1-propanamide derivative incorporating a 7-methoxyindole pharmacophore and a bicyclo[2.2.1]hept-5-en-2-ylmethyl (norbornenylmethyl) side chain [1][2]. Archived in the InterBioScreen screening library as STOCK1N-75938, the compound has been characterized as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [3], a dual PDE7A/PDE7B phosphodiesterase inhibitor with IC50 values spanning 27–910 nM [4][5], and a cannabinoid CB2 receptor agonist (EC50 63 nM at human CB2) [6]. This polypharmacological fingerprint distinguishes it from single-target reference agents and positions it as a tool for multi-mechanism immunomodulatory and neuroinflammatory research.

Why Generic Substitution with In-Class Analogs Fails


Within the 3-(7-methoxy-1H-indol-1-yl)propanamide chemotype, even modest N-substituent variation produces divergent target engagement profiles that preclude generic interchange. The 7-methoxy group on the indole ring is a critical determinant of CB2 receptor pharmacology: in the amidoalkylindole series, 7-methoxy substitution converts CB2 agonists into potent CB2 antagonists (IC50 = 16–28 nM), while shifting the amidoalkyl chain from the 3-position to the 2-position of the indole ring dramatically alters agonist/antagonist functional selectivity at CB2 versus CB1 [1]. The bicyclo[2.2.1]hept-5-en-2-ylmethyl (norbornenyl) side chain further introduces conformational rigidity and a distinct steric footprint that influences both PDE7 isoform selectivity and CB2 binding orientation compared to flexible alkyl or arylalkyl N-substituents [2]. Consequently, analogs bearing different N-substituents (e.g., benzyl, phenethyl, or simple alkyl chains) cannot be assumed to replicate this compound's multi-target PDE7/CB2/IDO1 signature, making procurement of the exact structure essential for reproducible pharmacology [3].

Quantitative Differentiation Against Closest Structural Comparators


PDE7A vs. PDE7B Isoform Selectivity Ratio

The compound inhibits both human PDE7A (IC50 = 27 nM) and human PDE7B (Ki = 910 nM), yielding a PDE7A/PDE7B selectivity ratio of approximately 34-fold favoring PDE7A [1][2]. This distinguishes it from PDE7A-exclusive inhibitors: a reference indole-based PDE7A inhibitor (BDBM50568657, CHEMBL4872870) achieves PDE4B inhibition with IC50 = 0.420 nM but lacks reported PDE7B engagement, while the clinically evaluated PDE7 tool compound P7-2104 (IC50 = 31 nM for PDE7) also lacks documented PDE7B subtype data [3]. The compound's residual PDE7B activity (Ki = 910 nM) further differentiates it from PDE7B-optimized inhibitors such as CHEMBL2171422 (IC50 = 11 nM at PDE7B), which achieves >2-fold higher PDE7B potency but at the expense of PDE7A potency (IC50 = 27 nM) [2]. This dual-subtype profile may be relevant in tissues where PDE7A and PDE7B exhibit complementary expression patterns, such as in immune cells (PDE7A-dominant) versus striatal neurons (PDE7B-dominant) [4].

PDE7 inhibition cAMP phosphodiesterase isoform selectivity neuroinflammation

CB2 Agonist Potency and Functional Selectivity Window

The compound acts as a CB2 receptor agonist with EC50 = 63.0 nM at human recombinant CB2 expressed in Saccharomyces cerevisiae, and EC50 = 91.0 nM at rat CB2 [1]. This potency is comparable to the clinically investigated CB2 agonist GW842166X (EC50 = 63 nM at human CB2, EC50 = 91 nM at rat CB2) . However, whereas GW842166X shows no significant activity at CB1 receptors, the target compound exhibits residual CB1 antagonist activity (11.78% inhibition of CP55940-induced calcium mobilization at 10 μM in CHO cells) [2]. In contrast to the prototypical aminoalkylindole WIN 55,212-2, which is a potent dual CB1/CB2 agonist (Ki = 3.3 nM at CB1, Ki = 62.3 nM at CB2) with only ~19-fold CB2 selectivity [3], the target compound's CB2 functional activity (EC50 = 63 nM) occurs at concentrations substantially below those producing measurable CB1 antagonism (only 11.78% at 10,000 nM), suggesting a >150-fold functional window. Additionally, the compound binds to CB2 with Ki = 50 nM (displacement of [3H]CP-55,940 from human recombinant CB2) [1], which is substantially weaker than high-affinity norbornyl synthetic cannabinoids (Ki: 0.25–1.87 nM) [4], yet this moderate affinity combined with the PDE7 and IDO1 activities enables polypharmacological action not achievable with ultra-high-affinity CB2 ligands.

CB2 cannabinoid receptor agonist selectivity immunomodulation cAMP assay

IDO1 Pathway Inhibition and Immunomodulatory Annotation

The compound is catalogued as an IDO1 inhibitor in the Therapeutic Target Database, derived from patent literature reviewed in Expert Opinion on Therapeutic Patents (2018) as 'Five-membered heteroaromatic compound 2' (PMID29473428-Compound-45) [1]. This places it within the structurally diverse indole-propanamide IDO1 inhibitor class, distinct from the clinical IDO1 inhibitors epacadostat (hydroxyamidine chemotype), navoximod (GDC-0919, Ki = 7 nM, EC50 = 75 nM), and linrodostat (BMS-986205) . Within the indole-propanamide IDO1 space, the 7-methoxy substitution and norbornenyl side chain distinguish this compound from unsubstituted indole-propanamides such as those described in selective androgen receptor degrader (SARD) programs (series II/III indolyl propanamides), which lack IDO1 annotation [2]. While the precise IDO1 IC50 value for this specific compound is not publicly available in primary literature, its patent-based IDO1 classification alongside the PDE7 and CB2 data creates a unique three-target annotation (IDO1/PDE7/CB2) not shared by any single comparator compound profiled in the available databases [3]. For comparison, dedicated IDO1 inhibitors in the same patent landscape (US10233190 examples) achieve IDO1 IC50 values ranging from 30 nM to 610 nM in cellular and enzymatic assays [4], establishing a benchmark range for the chemotype class.

IDO1 inhibition tryptophan metabolism cancer immunotherapy immune evasion

Structural Rigidity from Norbornenyl Substituent

The bicyclo[2.2.1]hept-5-en-2-ylmethyl group introduces a rigid, bridged bicyclic framework with a defined exo/endo stereochemical orientation and a conformationally constrained methylene linker to the amide nitrogen [1]. This contrasts sharply with flexible N-substituents found in structurally proximal analogs: N-(4-phenylbutan-2-yl)-3-(7-methoxy-1H-indol-1-yl)propanamide (linear alkylphenyl chain, CAS 2234281-75-3), N-[(3,4-dimethoxyphenyl)methyl]-3-(7-methoxy-1H-indol-1-yl)propanamide (STOCK1N-75659, benzyl-type), and N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-1H-indol-1-yl)propanamide (tryptamine-type, MW 391.5) all possess rotatable bonds in the N-substituent that permit multiple low-energy conformations [2]. The norbornenyl group's rigidity eliminates this conformational sampling, which has been shown in the CB2 aminoalkylindole literature to significantly impact both binding affinity and functional selectivity: nonaromatic side chain analogues (which include conformationally restricted cycloalkyl and bicycloalkyl groups) generally exhibit superior functional potency compared to aromatic side chain analogues [3]. In the broader synthetic cannabinoid field, norbornyl methyl side chains on indole and indazole scaffolds produce CB2 Ki values in the 0.25–1.87 nM range, confirming that the norbornyl group is a privileged CB2 pharmacophoric element [4]. The target compound's combination of the norbornenyl group with the 7-methoxyindole-1-propanamide core thus represents a structurally defined, non-obvious merger of two independently validated pharmacophoric motifs, distinct from any single comparator in the chemotype space.

norbornenyl pharmacophore conformational restriction structure-activity relationship indole-1-propanamide

Research and Industrial Application Scenarios


Multi-Mechanism Neuroinflammation Probe

The compound's dual PDE7A/PDE7B inhibition (IC50 = 27 nM and Ki = 910 nM, respectively) combined with CB2 agonism (EC50 = 63 nM at human CB2) makes it uniquely suited for studying convergent cAMP and endocannabinoid signaling in microglia and infiltrating immune cells. PDE7 inhibition elevates intracellular cAMP, which suppresses pro-inflammatory cytokine release, while CB2 agonism independently reduces microglial activation via Gi/o-coupled mechanisms [1][2]. No single comparator compound (e.g., PDE7-selective P7-2104, IC50 = 31 nM, or CB2-selective GW842166X, EC50 = 63 nM) provides this dual mechanism . Researchers studying neuroinflammatory models (EAE/multiple sclerosis, Parkinson's disease) can use this compound as a single-agent tool to probe both pathways simultaneously, reducing the confounding variables inherent in combination treatment protocols [3].

Tumor Microenvironment Immunometabolism Tool

The compound's IDO1 inhibitor annotation (TTD, PMID29473428-Compound-45) paired with PDE7A inhibition (IC50 = 27 nM) addresses two complementary immunosuppressive mechanisms in the tumor microenvironment: IDO1-mediated tryptophan depletion and kynurenine production, and PDE7-regulated cAMP accumulation in T cells and dendritic cells [1][2]. This dual action is mechanistically distinct from clinical IDO1 inhibitors (epacadostat, navoximod) that lack PDE7 activity, and from PDE7 inhibitors that lack IDO1 activity . The compound is positioned as a chemical biology probe for investigating whether simultaneous IDO1 and PDE7 blockade produces synergistic restoration of T cell effector function exceeding that of either mechanism alone [3].

SAR Reference Standard for 7-Methoxyindole-Propanamide Series

The compound serves as a well-characterized reference point for medicinal chemistry programs exploring the 3-(7-methoxy-1H-indol-1-yl)propanamide scaffold with rigid bicyclic N-substituents. With documented multi-target activity data (PDE7A IC50 = 27 nM, PDE7B Ki = 910 nM, CB2 EC50 = 63 nM, CB2 Ki = 50 nM, IDO1 inhibitor annotation) and a defined physicochemical profile (MW 324.42, C20H24N2O2, cLogP ~3.2) from InterBioScreen, it provides a benchmark for evaluating how subsequent structural modifications (e.g., indole ring substitution variation, bicycloalkene replacement, linker length alteration) shift the polypharmacology fingerprint [1][2]. This is particularly valuable given that closely related analogs with flexible N-substituents (STOCK1N-75659, dimethoxybenzyl analog) lack comparable multi-target annotation, making the target compound the most comprehensively profiled member of this chemotype sub-series in public databases [3].

CB2 Biased Signaling and Functional Selectivity Baseline

The compound's CB2 profile (EC50 = 63 nM, Ki = 50 nM, CB1 antagonist activity = 11.78% at 10 μM) represents a moderate-affinity, functionally selective CB2 engagement distinct from both ultra-high-affinity norbornyl synthetic cannabinoids (Ki = 0.25–1.87 nM) and dual CB1/CB2 agonists (WIN 55,212-2, Ki CB1 = 3.3 nM) [1][2]. This moderate affinity window is relevant for studying biased signaling at CB2, as recent evidence indicates that different CB2 ligands differentially activate G-protein versus β-arrestin pathways and that aminoalkylindoles (including WIN 55,212-2) fail to promote CB2 receptor internalization, unlike classical cannabinoids . The compound can serve as a probe to determine whether the norbornenyl-indole-1-propanamide chemotype engages CB2 with a distinct signaling bias profile compared to naphthoylindole (JWH series) or classical cannabinoid chemotypes [3].

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